Boc-His(Trt)-OH is an orthogonally protected amino acid derivative utilized primarily in advanced peptide synthesis. Featuring a tert-butoxycarbonyl (Boc) group on the alpha-amino nitrogen and a bulky trityl (Trt) group on the imidazole side chain, this compound is engineered for specific synthetic workflows rather than standard stepwise Boc solid-phase peptide synthesis (SPPS). Because the Trt group is highly acid-labile, it is cleaved by the same trifluoroacetic acid (TFA) treatments used to remove the Boc group . Consequently, procurement of Boc-His(Trt)-OH is driven by processes requiring simultaneous N-alpha and side-chain deprotection under mild conditions, specifically in solution-phase synthesis, fragment condensation, or as the final N-terminal residue in a Boc-SPPS sequence.
Generic substitution of Boc-His(Trt)-OH with standard Boc-SPPS building blocks like Boc-His(Tos)-OH or Boc-His(Dnp)-OH fundamentally alters downstream process requirements. The tosyl (Tos) and dinitrophenyl (Dnp) protecting groups are designed to withstand TFA, necessitating the use of highly toxic, corrosive anhydrous hydrogen fluoride (HF) or multi-step thiolysis for final cleavage [1]. For laboratories or manufacturing facilities lacking specialized Teflon/Kel-F HF cleavage apparatuses, or when synthesizing acid-sensitive peptidomimetics that degrade under HF conditions, substitution with Tos- or Dnp-protected analogs is strictly non-viable. Furthermore, substituting with unprotected Boc-His-OH leads to severe solubility limitations and uncontrolled side-chain acylation, resulting in unacceptable impurity profiles during scale-up.
The defining procurement advantage of Boc-His(Trt)-OH is its lability to moderate acids. While standard Boc-His(Tos)-OH requires anhydrous HF (typically at 0°C for 1-2 hours) to remove the tosyl group from the imidazole ring, the trityl group on Boc-His(Trt)-OH is quantitatively cleaved by standard Trifluoroacetic Acid (TFA) . This allows for simultaneous deprotection of both the N-alpha Boc and the side-chain Trt groups in a single TFA step, bypassing the need for hazardous HF handling.
| Evidence Dimension | Side-chain deprotection reagent |
| Target Compound Data | Boc-His(Trt)-OH: Trifluoroacetic acid (TFA) |
| Comparator Or Baseline | Boc-His(Tos)-OH: Anhydrous Hydrogen Fluoride (HF) |
| Quantified Difference | Eliminates HF usage for histidine side-chain deprotection |
| Conditions | Final peptide cleavage and deprotection phase |
Allows facilities without specialized HF-handling infrastructure to successfully synthesize and deprotect histidine-containing peptide fragments.
When compared to Boc-His(Dnp)-OH, Boc-His(Trt)-OH reduces downstream processing complexity. The Dnp (dinitrophenyl) group requires a dedicated thiolysis step using reagents like thiophenol or 2-mercaptoethanol prior to final acid cleavage [1]. Boc-His(Trt)-OH bypasses this requirement entirely, achieving full deprotection in a single TFA step, which translates to reduced solvent waste and the elimination of noxious thiol reagents in fragment assembly.
| Evidence Dimension | Number of deprotection steps |
| Target Compound Data | Boc-His(Trt)-OH: 1 step (TFA only) |
| Comparator Or Baseline | Boc-His(Dnp)-OH: 2 steps (Thiolysis + Strong Acid) |
| Quantified Difference | Reduces deprotection steps by 50% and eliminates thiol reagents |
| Conditions | Post-coupling fragment deprotection |
Reduces labor, toxic reagent consumption, and cycle time during the final stages of peptide manufacturing.
In solution-phase peptide synthesis (SPS), reactant solubility in aprotic solvents dictates coupling efficiency. The incorporation of the hydrophobic trityl group allows Boc-His(Trt)-OH to readily dissolve at standard coupling concentrations (0.1–0.5 M) in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) [1]. In contrast, unprotected Boc-His-OH exhibits limited solubility in these media, often forming heterogeneous suspensions that retard reaction kinetics and lower overall yield.
| Evidence Dimension | Solubility in DCM/DMF |
| Target Compound Data | Boc-His(Trt)-OH: Soluble at 0.1–0.5 M (homogeneous) |
| Comparator Or Baseline | Boc-His-OH: Poorly soluble (heterogeneous suspension) |
| Quantified Difference | Enables high-concentration homogeneous coupling reactions |
| Conditions | Solution-phase coupling at room temperature |
Ensures reproducible, high-yield coupling kinetics in solution-phase manufacturing by preventing reagent precipitation.
Ideal for use as the terminal N-alpha amino acid in a Boc-synthesized peptide. This allows the final TFA treatment to simultaneously remove the N-terminal Boc and the histidine Trt group, streamlining recovery without exposing the final residue to HF .
Highly recommended for synthesizing short, histidine-containing peptide fragments in solution, where the high solubility of the Trt group and the mild TFA cleavage conditions preserve sensitive ester or amide bonds .
The mandatory choice when the target molecule contains functional groups (e.g., specific glycosylations or fragile linker moieties) that would be irreversibly degraded by the anhydrous HF required for standard Tos or Bom deprotection .